molecular formula C29H34N2O4S B561938 N-Boc-S-tritylcystein-N-methoxy-N-methylamide CAS No. 158861-38-2

N-Boc-S-tritylcystein-N-methoxy-N-methylamide

Cat. No.: B561938
CAS No.: 158861-38-2
M. Wt: 506.661
InChI Key: PPCGNIONQKAWQY-RUZDIDTESA-N
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Chemical Reactions Analysis

Types of Reactions

N-Boc-S-tritylcystein-N-methoxy-N-methylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-cysteine: Similar in structure but lacks the trityl and methoxy groups.

    N-Boc-S-tritylcysteine: Similar but does not have the methoxy and methylamide groups.

    N-Boc-S-methylcysteine: Lacks the trityl and methoxy groups.

Uniqueness

N-Boc-S-tritylcystein-N-methoxy-N-methylamide is unique due to the presence of both the trityl and Boc protecting groups, as well as the methoxy and methylamide functionalities. This combination of groups provides enhanced stability, solubility, and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O4S/c1-28(2,3)35-27(33)30-25(26(32)31(4)34-5)21-36-29(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h6-20,25H,21H2,1-5H3,(H,30,33)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCGNIONQKAWQY-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676271
Record name tert-Butyl {(2S)-1-[methoxy(methyl)amino]-1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158861-38-2
Record name tert-Butyl {(2S)-1-[methoxy(methyl)amino]-1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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